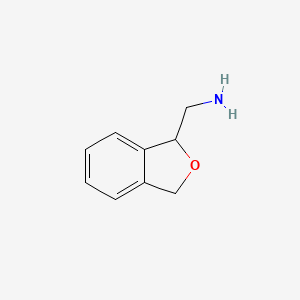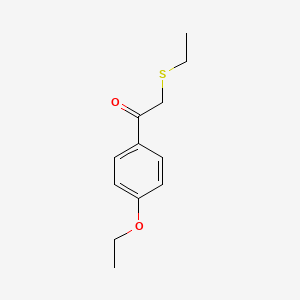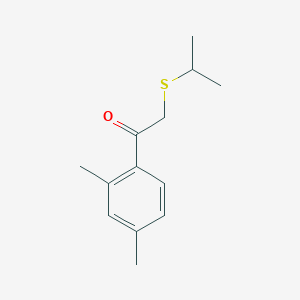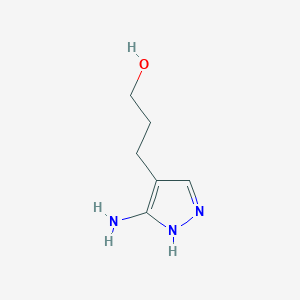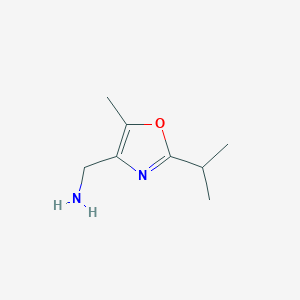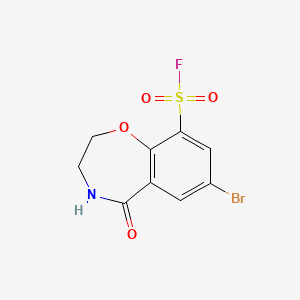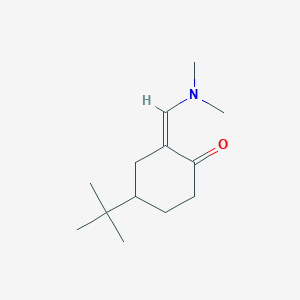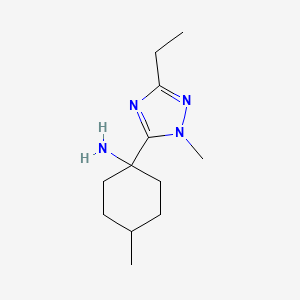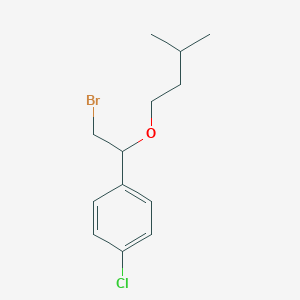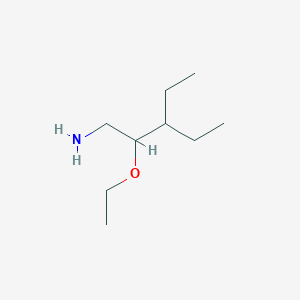![molecular formula C18H8Br2N4 B13639697 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at the 10th and 13th positions of the quinoxalino[2,3-f][1,10]phenanthroline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline typically involves a multi-step process. One common method includes the condensation reaction of 1,10-phenanthroline-5,6-dione with 2,3-diaminobromobenzene in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoxaline-2,3-diones.
科学的研究の応用
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
作用機序
The mechanism of action of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can inhibit metalloenzymes and interfere with metal-dependent processes .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar structural features but lacks the bromine substituents.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of bromine atoms, used in similar applications.
Uniqueness
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials for electronic and medicinal applications .
特性
分子式 |
C18H8Br2N4 |
|---|---|
分子量 |
440.1 g/mol |
IUPAC名 |
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H8Br2N4/c19-11-5-6-12(20)18-17(11)23-15-9-3-1-7-21-13(9)14-10(16(15)24-18)4-2-8-22-14/h1-8H |
InChIキー |
WWANNACHAMGVKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC5=C(C=CC(=C5N=C24)Br)Br)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


